molecular formula C18H14Br8O3S B14462509 1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] CAS No. 66989-30-8

1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]

Katalognummer: B14462509
CAS-Nummer: 66989-30-8
Molekulargewicht: 949.6 g/mol
InChI-Schlüssel: RHPSPMYOZMWHIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]: is a complex organic compound with the molecular formula C18H14Br8O4S and a molecular weight of 965.6 g/mol . This compound is characterized by its multiple bromine atoms and sulfinyl groups, making it a significant subject of study in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] typically involves the bromination of precursor compounds. One common method includes the reaction of 4,4’-sulfonyldiphenol with 3-halogenoprop-1-ene . The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the correct substitution and addition reactions occur.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or bromine-containing reagents. The process is designed to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives , while substitution reactions can produce various alkoxy or aryloxy derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] is used as a precursor for synthesizing other complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology: The compound’s brominated structure makes it a potential candidate for studying biological interactions and enzyme inhibition . Researchers investigate its effects on various biological systems to understand its potential as a biochemical tool .

Medicine: While not widely used in medicine, the compound’s derivatives are explored for their antimicrobial and antifungal properties . Studies focus on modifying its structure to enhance its biological activity and therapeutic potential .

Industry: In the industrial sector, 1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] is utilized as a flame retardant in polymers and textiles. Its high bromine content contributes to its effectiveness in reducing flammability .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to these similar compounds, 1,1’-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene] is unique due to its specific sulfinyl group and bromine substitution pattern . This unique structure imparts distinct chemical reactivity and biological activity , making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

66989-30-8

Molekularformel

C18H14Br8O3S

Molekulargewicht

949.6 g/mol

IUPAC-Name

1,3-dibromo-5-[3,5-dibromo-4-(3,3-dibromopropoxy)phenyl]sulfinyl-2-(3,3-dibromopropoxy)benzene

InChI

InChI=1S/C18H14Br8O3S/c19-11-5-9(6-12(20)17(11)28-3-1-15(23)24)30(27)10-7-13(21)18(14(22)8-10)29-4-2-16(25)26/h5-8,15-16H,1-4H2

InChI-Schlüssel

RHPSPMYOZMWHIA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1Br)OCCC(Br)Br)Br)S(=O)C2=CC(=C(C(=C2)Br)OCCC(Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.